Cas no 385384-29-2 (methyl (6aS,10S,11R,12aR,12bS)-13-hydroxy-3-(2-hydroxyethyl)-10,12b-dimethyl-4-oxo-5,6,6a,7,9,10,11,12,12a,12b-decahydro-4H-1,11-(metheno)azuleno[4,5-a]indolizine-2-carboxylate)

methyl (6aS,10S,11R,12aR,12bS)-13-hydroxy-3-(2-hydroxyethyl)-10,12b-dimethyl-4-oxo-5,6,6a,7,9,10,11,12,12a,12b-decahydro-4H-1,11-(metheno)azuleno[4,5-a]indolizine-2-carboxylate structure
385384-29-2 structure
商品名:methyl (6aS,10S,11R,12aR,12bS)-13-hydroxy-3-(2-hydroxyethyl)-10,12b-dimethyl-4-oxo-5,6,6a,7,9,10,11,12,12a,12b-decahydro-4H-1,11-(metheno)azuleno[4,5-a]indolizine-2-carboxylate
CAS番号:385384-29-2
MF:C23H29NO5
メガワット:399.48000
CID:2841485
PubChem ID:54693554

methyl (6aS,10S,11R,12aR,12bS)-13-hydroxy-3-(2-hydroxyethyl)-10,12b-dimethyl-4-oxo-5,6,6a,7,9,10,11,12,12a,12b-decahydro-4H-1,11-(metheno)azuleno[4,5-a]indolizine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl (6aS,10S,11R,12aR,12bS)-13-hydroxy-3-(2-hydroxyethyl)-10,12b-dimethyl-4-oxo-5,6,6a,7,9,10,11,12,12a,12b-decahydro-4H-1,11-(metheno)azuleno[4,5-a]indolizine-2-carboxylate
    • Daphnicyclidin H
    • [ "" ]
    • AKOS040761569
    • Methyl (6aS,8S,10S,11R,12aR,12bS)-5,6,6a,7,9,10,11,12,12a,12b-decahydro-13-hydroxy-3-(2-hydroxyethyl)-10,12b-dimethyl-4-oxo-4H-1,11-methanoazuleno[4,5-a]indolizine-2-carboxylate
    • DTXSID301098897
    • 385384-29-2
    • Methyl 18-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-9-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-10(14),11,13(18)-triene-12-carboxylate
    • Methyl (1R,2S,6S,15S,16R)-9-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-18-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-9,11 ,13-triene-12-carboxylate
    • KQA38429
    • インチ: InChI=1S/C23H29NO5/c1-11-9-24-10-12-4-5-15(26)17-13(6-7-25)18(22(28)29-3)19-20(17)23(12,2)16(24)8-14(11)21(19)27/h11-12,14,16,25,27H,4-10H2,1-3H3/t11-,12-,14-,16-,23-/m1/s1
    • InChIKey: VNGVJVLIJHNWFZ-UHCAAFETSA-N
    • ほほえんだ: CC1CN2CC3CCC(=O)C4=C5C3(C2CC1C(=C5C(=C4CCO)C(=O)OC)O)C

計算された属性

  • せいみつぶんしりょう: 399.20500
  • どういたいしつりょう: 399.20457303g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 29
  • 回転可能化学結合数: 4
  • 複雑さ: 912
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.6

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.35±0.1 g/cm3 (20 ºC 760 Torr),
  • ようかいど: ほとんど溶けない(0.011 g/l)(25ºC)、
  • PSA: 87.07000
  • LogP: 2.23780

methyl (6aS,10S,11R,12aR,12bS)-13-hydroxy-3-(2-hydroxyethyl)-10,12b-dimethyl-4-oxo-5,6,6a,7,9,10,11,12,12a,12b-decahydro-4H-1,11-(metheno)azuleno[4,5-a]indolizine-2-carboxylate セキュリティ情報

  • ちょぞうじょうけん:室温保存、2 ~ 8℃がより好ましい

methyl (6aS,10S,11R,12aR,12bS)-13-hydroxy-3-(2-hydroxyethyl)-10,12b-dimethyl-4-oxo-5,6,6a,7,9,10,11,12,12a,12b-decahydro-4H-1,11-(metheno)azuleno[4,5-a]indolizine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN3764-1 mL * 10 mM (in DMSO)
Daphnicyclidin H
385384-29-2 98%
1 mL * 10 mM (in DMSO)
¥ 4990 2023-09-15
TargetMol Chemicals
TN3764-5 mg
Daphnicyclidin H
385384-29-2 98%
5mg
¥ 4,890 2023-07-11
A2B Chem LLC
AF87125-5mg
Daphnicyclidin H
385384-29-2 98.0%
5mg
$869.00 2024-04-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3764-1 mg
Daphnicyclidin H
385384-29-2
1mg
¥3235.00 2022-04-26
TargetMol Chemicals
TN3764-5mg
Daphnicyclidin H
385384-29-2
5mg
¥ 4890 2024-07-20
TargetMol Chemicals
TN3764-1 ml * 10 mm
Daphnicyclidin H
385384-29-2
1 ml * 10 mm
¥ 4990 2024-07-20

methyl (6aS,10S,11R,12aR,12bS)-13-hydroxy-3-(2-hydroxyethyl)-10,12b-dimethyl-4-oxo-5,6,6a,7,9,10,11,12,12a,12b-decahydro-4H-1,11-(metheno)azuleno[4,5-a]indolizine-2-carboxylate 関連文献

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:385384-29-2)Daphnicyclidin H
TBP03676
清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ